2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 2-methylbenzoate
Description
2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 2-methylbenzoate is a synthetic compound that has garnered interest in scientific research due to its unique and diverse properties. This compound is known for its complex structure, which includes a morpholine ring, a dioxobenzoisoquinoline core, and a methylbenzoate moiety.
Properties
IUPAC Name |
2-(6-morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 2-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5/c1-17-5-2-3-6-18(17)26(31)33-16-13-28-24(29)20-8-4-7-19-22(27-11-14-32-15-12-27)10-9-21(23(19)20)25(28)30/h2-10H,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOWADJGLFBROR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OCCN2C(=O)C3=C4C(=C(C=C3)N5CCOCC5)C=CC=C4C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 2-methylbenzoate typically involves multiple steps, starting with the preparation of the dioxobenzoisoquinoline core. This core is then functionalized with a morpholine ring and an ethyl linker, followed by esterification with 2-methylbenzoic acid. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes the use of industrial reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, providing a pathway for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 2-methylbenzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as an anticancer or antiviral agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 2-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 3-bromobenzoate
- 2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl propanoate
Uniqueness
Compared to similar compounds, 2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 2-methylbenzoate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 2-methylbenzoate is a complex organic molecule with a unique structure that includes a morpholine ring and a tricyclic framework. This compound is of significant interest in medicinal chemistry due to its potential biological activities and pharmacological properties.
Chemical Structure and Properties
The structural complexity of this compound contributes to its diverse biological activities. The presence of functional groups such as morpholine and dioxo moieties enhances its potential for various interactions within biological systems.
Structural Features
- Morpholine Ring : Imparts solubility and potential for receptor interaction.
- Tricyclic Core : Provides rigidity and specific spatial orientation for biological activity.
- Ester Functional Group : May influence the compound's bioavailability and metabolic stability.
Biological Activities
Preliminary studies on similar compounds suggest that this compound may exhibit a range of biological activities:
- Antimicrobial Activity : Similar compounds have shown promising antifungal activity against various pathogens.
- Antitumor Potential : The structural motifs present in the compound are often associated with anticancer properties.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
Antifungal Activity
Research indicates that compounds with similar structures exhibit significant antifungal properties. For instance, studies have shown that certain derivatives can inhibit fungal growth effectively:
| Compound | Fungal Strain | Inhibition Rate (%) | EC50 (mg/L) |
|---|---|---|---|
| 13p | Sclerotinia sclerotiorum | 86.1% | 5.17 |
| 13f | Sclerotinia sclerotiorum | 77.8% | 6.67 |
The above data highlights the potential of related compounds to serve as effective fungicides, suggesting that this compound could possess similar bioactivity .
Antitumor Activity
The structural characteristics of the compound suggest potential anticancer activity through mechanisms such as apoptosis induction or cell cycle arrest in cancer cell lines:
- Mechanism of Action : Interaction with DNA or specific protein targets leading to altered cellular functions.
Study on Antitumor Effects
In a study evaluating the anticancer properties of structurally related compounds, several derivatives were tested against various cancer cell lines (e.g., A549 lung cancer cells). Results indicated significant cytotoxic effects with IC50 values in the low micromolar range.
Toxicity Assessment
Toxicity studies on zebrafish embryos revealed that certain derivatives exhibited low toxicity profiles at concentrations below 40 mg/L, indicating a favorable safety margin for further development .
Q & A
Q. What are the defining structural features of this compound, and how do they influence its reactivity?
The compound features a tricyclic core (azatricyclo[7.3.1.0⁵,¹³]trideca-1(13),5,7,9,11-pentaene), a morpholine ring (electron-rich nitrogen-oxygen heterocycle), and a 2-methylbenzoate ester. The tricyclic core provides rigidity and π-conjugation, enhancing stability and potential interaction with biological targets. The morpholine ring facilitates solubility and participates in hydrogen bonding, while the ester group is susceptible to hydrolysis under acidic/basic conditions, enabling derivatization .
Q. What are the established synthetic routes for this compound?
Synthesis involves three key steps:
- Tricyclic core formation : Cyclization of substituted benzene derivatives with nitrogen-containing reagents (e.g., urea or thiourea) under reflux with catalysts like acetic acid .
- Morpholine incorporation : Nucleophilic substitution at the tricyclic core using morpholine in polar aprotic solvents (e.g., DMF) at 80–100°C .
- Esterification : Reaction of the intermediate alcohol with 2-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) .
Q. Which spectroscopic techniques are critical for structural validation?
- NMR : - and -NMR confirm proton environments and carbon frameworks (e.g., morpholine δ ~3.7 ppm, ester carbonyl δ ~170 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (C₂₆H₂₃N₃O₅, calculated 457.16 g/mol) .
- X-ray crystallography : Resolves stereochemistry of the tricyclic core (see for analogous structures) .
Q. What preliminary biological screening methods are recommended?
- Antimicrobial assays : Broth microdilution (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme inhibition : Kinase or protease inhibition assays using fluorescence-based substrates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Cyclization step : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min at 150°C vs. 6 hours reflux) and improve yield by 15–20% .
- Purification : Employ gradient column chromatography (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .
- Catalysts : Screen Lewis acids (e.g., ZnCl₂) for regioselective morpholine substitution .
Q. What strategies resolve contradictions in reported biological activity data?
- Dose-response validation : Replicate assays across multiple labs using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
- Metabolite profiling : LC-MS/MS to identify active metabolites or degradation products that may skew results .
- Target fishing : Use affinity chromatography or thermal shift assays to identify binding proteins .
Q. How can computational modeling predict structure-activity relationships (SAR)?
- Docking studies : Simulate interactions with kinase domains (e.g., EGFR) using AutoDock Vina to prioritize derivatives for synthesis .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the benzoate) with bioactivity using ML algorithms .
- MD simulations : Assess stability of compound-protein complexes over 100-ns trajectories in GROMACS .
Q. What methodologies characterize the compound’s stability under physiological conditions?
- Hydrolysis kinetics : Monitor ester degradation via HPLC in buffers (pH 2–9) at 37°C .
- Plasma stability : Incubate with human plasma and quantify parent compound by LC-MS .
- Photostability : Expose to UV light (λ = 254 nm) and track degradation with UV-Vis spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
